molecular formula C16H17NOS B5810284 N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-(2-thienyl)acetamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-(2-thienyl)acetamide

Cat. No. B5810284
M. Wt: 271.4 g/mol
InChI Key: VJLJAGRGTPOZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-(2-thienyl)acetamide, commonly known as TTA, is a chemical compound that belongs to the class of synthetic compounds known as naphthalenes. TTA has been widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

TTA exerts its effects by binding to the GPR39 receptor and activating downstream signaling pathways. Upon binding, TTA induces a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling. The downstream effects of TTA activation are dependent on the tissue and cell type, but generally involve the regulation of ion channels, second messenger systems, and gene expression.
Biochemical and Physiological Effects
TTA has been shown to have a wide range of biochemical and physiological effects. In pancreatic beta cells, TTA can increase insulin secretion by activating the GPR39 receptor. In the gastrointestinal tract, TTA can regulate gastric emptying and intestinal motility. In the brain, TTA can modulate neuronal activity and synaptic plasticity. Moreover, TTA has been shown to have anti-inflammatory and neuroprotective effects in various experimental models.

Advantages and Limitations for Lab Experiments

TTA has several advantages for laboratory experiments. It is a highly selective agonist for the GPR39 receptor and can be used to study its downstream signaling pathways. Moreover, TTA is stable and can be easily synthesized in large quantities. However, TTA has some limitations, including its potential off-target effects and the need for appropriate controls in experiments.

Future Directions

TTA has significant potential for future research in various areas. One area of interest is the role of TTA in metabolic diseases, including diabetes and obesity. TTA has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting its potential as a therapeutic agent. Another area of interest is the potential use of TTA in neurodegenerative disorders, such as Alzheimer's disease. TTA has been shown to have neuroprotective effects and may have therapeutic potential in preventing or treating neuronal damage. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of TTA and to identify potential side effects or limitations of its use.
Conclusion
In conclusion, TTA is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. TTA activates the GPR39 receptor and regulates various cellular processes, including insulin secretion, gastric emptying, and neuronal activity. TTA has potential therapeutic applications in metabolic diseases and neurodegenerative disorders. Further research is needed to fully understand the molecular mechanisms underlying the effects of TTA and to identify potential side effects or limitations of its use.

Synthesis Methods

TTA can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydro-1-naphthalenone with 2-thiophenecarboxylic acid. The resulting product is then treated with acetic anhydride and a base to yield TTA. The synthesis method has been well-established and yields high purity TTA.

Scientific Research Applications

TTA has been widely used in scientific research as a selective agonist for the G protein-coupled receptor GPR39. GPR39 is expressed in various tissues, including the pancreas, gastrointestinal tract, and brain. Studies have shown that TTA can activate GPR39 and regulate insulin secretion, gastric emptying, and neuronal activity. Moreover, TTA has been investigated for its potential therapeutic effects in various diseases, including diabetes, obesity, and neurodegenerative disorders.

properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h3-4,6-7,9-10H,1-2,5,8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJAGRGTPOZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide

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